2-[(2,4-Dibromophenyl)amino]-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide
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Overview
Description
2-[(2,4-Dibromophenyl)amino]-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide is an organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a dibromophenyl group and a hydroxy-methoxyphenyl group, which are linked through an acetohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-Dibromophenyl)amino]-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide typically involves the following steps:
Formation of the hydrazide: The initial step involves the reaction of 2,4-dibromoaniline with acetic anhydride to form the corresponding acetanilide.
Hydrazinolysis: The acetanilide is then subjected to hydrazinolysis using hydrazine hydrate to yield the acetohydrazide.
Condensation reaction: The final step involves the condensation of the acetohydrazide with 4-hydroxy-3-methoxybenzaldehyde under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using appropriate solvents and catalysts.
Chemical Reactions Analysis
Types of Reactions
2-[(2,4-Dibromophenyl)amino]-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The dibromo groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
2-[(2,4-Dibromophenyl)amino]-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(2,4-Dibromophenyl)amino]-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2,4-Dichlorophenyl)amino]-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide
- 2-[(2,4-Difluorophenyl)amino]-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide
- 2-[(2,4-Diiodophenyl)amino]-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide
Uniqueness
The uniqueness of 2-[(2,4-Dibromophenyl)amino]-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide lies in its dibromo substitution, which can impart distinct chemical and biological properties compared to its dichloro, difluoro, or diiodo analogs. These differences can affect its reactivity, stability, and interactions with biological targets, making it a compound of particular interest in various research fields.
Properties
Molecular Formula |
C16H15Br2N3O3 |
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Molecular Weight |
457.12 g/mol |
IUPAC Name |
2-(2,4-dibromoanilino)-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C16H15Br2N3O3/c1-24-15-6-10(2-5-14(15)22)8-20-21-16(23)9-19-13-4-3-11(17)7-12(13)18/h2-8,19,22H,9H2,1H3,(H,21,23)/b20-8+ |
InChI Key |
PYAJEVASLZOVCL-DNTJNYDQSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)CNC2=C(C=C(C=C2)Br)Br)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)CNC2=C(C=C(C=C2)Br)Br)O |
Origin of Product |
United States |
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